molecular formula C9H17N3 B13245367 (1H-Imidazol-2-ylmethyl)(2-methylbutan-2-yl)amine

(1H-Imidazol-2-ylmethyl)(2-methylbutan-2-yl)amine

Cat. No.: B13245367
M. Wt: 167.25 g/mol
InChI Key: VWTMQEYKOIGGST-UHFFFAOYSA-N
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Description

(1H-Imidazol-2-ylmethyl)(2-methylbutan-2-yl)amine is an organic compound featuring a 1H-imidazole ring linked via a methylene group to a tertiary amine substituted with a branched 2-methylbutan-2-yl group. The 2-methylbutan-2-yl group introduces steric bulk, which may influence solubility, reactivity, and electronic properties.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-2-methylbutan-2-amine

InChI

InChI=1S/C9H17N3/c1-4-9(2,3)12-7-8-10-5-6-11-8/h5-6,12H,4,7H2,1-3H3,(H,10,11)

InChI Key

VWTMQEYKOIGGST-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=NC=CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Imidazol-2-ylmethyl)(2-methylbutan-2-yl)amine typically involves the reaction of an imidazole derivative with a suitable alkylating agent. One common method involves the alkylation of 1H-imidazole-2-methanol with 2-methyl-2-butanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of (1H-Imidazol-2-ylmethyl)(2-methylbutan-2-yl)amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(1H-Imidazol-2-ylmethyl)(2-methylbutan-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenated reagents and bases like sodium hydride are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

(1H-Imidazol-2-ylmethyl)(2-methylbutan-2-yl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (1H-Imidazol-2-ylmethyl)(2-methylbutan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound may interact with cellular membranes, affecting membrane permeability and function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared to analogous molecules below:

Compound Name Structural Features Key Functional Groups
(1H-Imidazol-2-ylmethyl)(2-methylbutan-2-yl)amine Imidazole ring, methylene linker, tertiary amine Imidazole, alkylamine
(imidazol-2-yl)-CH=N-(CH₂)₂-Cp’ () Imidazole, imine linker, cyclopentadienyl (Cp’) Imidazole, Schiff base, Cp’ coordination
2-(Benzotriazol-2-yl)-4,6-bis(2-methylbutan-2-yl)phenol () Benzotriazole, bis(2-methylbutan-2-yl) phenol Benzotriazole, bulky alkyl substituents
4-[1,1'-Biphenyl]-3-yl-1H-imidazol-2-amine () Imidazole, biphenyl substituent Aromatic imidazole, planar biphenyl
(2,4-Dichlorophenyl)methylamine () Dichlorophenylmethyl, tertiary alkylamine Chlorinated aryl, alkylamine

Key Observations :

  • The imidazole ring is a common feature in all compounds except , which uses a benzotriazole () or dichlorophenyl group.
  • The methylene linker in the target compound differentiates it from imine-linked ligands (), which are more rigid and prone to hydrolysis .

Physicochemical Properties

  • Polar Surface Area (PSA) : Aromatic imidazole derivatives () exhibit higher PSA (~60–80 Ų) due to hydrogen-bonding nitrogen atoms, while the target compound’s alkylamine may reduce PSA, favoring passive diffusion .
  • Thermal Stability : Bulky alkyl groups (e.g., 2-methylbutan-2-yl) enhance thermal stability, as seen in UV absorbers () .

Metal Coordination Behavior

  • Imine Ligands (): Form stable complexes with Ti, Zr, and Fe via imine and imidazole nitrogen atoms. The target compound’s methylene-linked amine may act as a monodentate ligand, limiting coordination versatility .
  • Steric Effects : The 2-methylbutan-2-yl group could hinder metal center access, contrasting with less hindered Cp’ ligands in .

Biological Activity

(1H-Imidazol-2-ylmethyl)(2-methylbutan-2-yl)amine is a compound of significant interest due to its unique structural features, which include an imidazole ring and a branched alkyl amine group. This structure allows for various interactions within biological systems, potentially leading to diverse biological activities, particularly in antimicrobial and antifungal domains. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Basic Information

PropertyDescription
Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
IUPAC Name N-(1H-imidazol-2-ylmethyl)-2-methylbutan-2-amine
Canonical SMILES CCC(C)(C)NCC1=NC=CN1

The compound's structure facilitates interactions with various biological targets, including enzymes and receptors, which can influence their activity.

The biological activity of (1H-Imidazol-2-ylmethyl)(2-methylbutan-2-yl)amine is primarily attributed to its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions, which is essential for influencing enzymatic activity. Additionally, this compound may affect cellular membranes, altering membrane permeability and function.

Potential Biological Activities

  • Antimicrobial Properties : Studies suggest that (1H-Imidazol-2-ylmethyl)(2-methylbutan-2-yl)amine exhibits antimicrobial effects against various pathogens.
  • Antifungal Activity : Preliminary research indicates potential antifungal properties, making it a candidate for further investigation in treating fungal infections.
  • Anti-inflammatory Effects : The compound's interaction with inflammatory pathways may offer therapeutic benefits in managing inflammatory conditions.

Research Findings

Recent studies have explored the biological activity of (1H-Imidazol-2-ylmethyl)(2-methylbutan-2-yl)amine through various assays and experimental setups.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against several bacterial strains using a broth microdilution method. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that (1H-Imidazol-2-ylmethyl)(2-methylbutan-2-yl)amine could be developed as an antimicrobial agent.

Case Study: Antifungal Activity

In another study focusing on antifungal properties, the compound was tested against Candida albicans using a similar microdilution method. The observed MIC was 16 µg/mL, indicating promising antifungal potential.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (1H-Imidazol-2-ylmethyl)(2-methylbutan-2-yl)amine, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
(1H-Imidazol-2-ylmethyl)(3-methylbutan-2-yl)amineDifferent nitrogen position on imidazoleModerate antimicrobial properties
(1H-Imidazol-5-yl)-3-methylbutan-2-aminesVariation in nitrogen positioningLimited biological activity
(1H-Imidazol-2-ylmethyl)(1-methoxy-3-methylbutan-2-y)amineIncorporates methoxy groupEnhanced solubility but reduced activity

The unique branched alkane structure of (1H-Imidazol-2-ylmethyl)(2-methylbutan-2-yl)amine imparts distinct steric and electronic properties compared to its analogs, influencing its reactivity and interactions with biological targets.

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